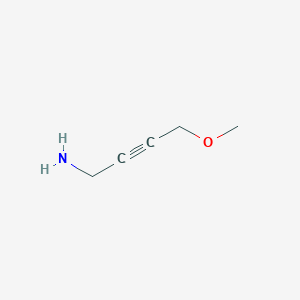

4-Methoxybut-2-yn-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

75166-23-3 |

|---|---|

Molecular Formula |

C5H9NO |

Molecular Weight |

99.13 g/mol |

IUPAC Name |

4-methoxybut-2-yn-1-amine |

InChI |

InChI=1S/C5H9NO/c1-7-5-3-2-4-6/h4-6H2,1H3 |

InChI Key |

OCIVDWICCJHNHC-UHFFFAOYSA-N |

Canonical SMILES |

COCC#CCN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxybut 2 Yn 1 Amine and Its Analogues

General Synthesis Routes and Foundational Methods

The fundamental approach to synthesizing alkynylamines like 4-methoxybut-2-yn-1-amine often involves the aminomethylation of terminal alkynes. rsc.org This method typically utilizes aqueous formaldehyde (B43269) and a secondary amine in the presence of a copper(I) iodide (CuI) catalyst. rsc.orgresearchgate.net Another foundational strategy is the dehydrohalogenation of vicinal dihalides, which are themselves products of alkene halogenation. libretexts.org This process involves a double dehydrohalogenation reaction using a strong base to form the alkyne. libretexts.org

Alkynes are hydrocarbons characterized by carbon-to-carbon triple bonds and are considered unsaturated due to having fewer hydrogen atoms than their alkane counterparts. pressbooks.pub The simplest alkyne is ethyne, commonly known as acetylene. wikipedia.org Terminal alkynes, which have a hydrogen atom attached to a triply bonded carbon, exhibit mild acidity (pKa ≈ 25), a property that is crucial for many of their synthetic applications. wikipedia.orglibretexts.org This acidity allows for the formation of acetylide anions when treated with a strong base like sodium amide (NaNH2). libretexts.orglibretexts.org These acetylide anions are potent nucleophiles capable of participating in SN2 reactions with primary alkyl halides to create more complex alkynes. libretexts.org

Functional Group Interconversion Strategies

Alkyne Transformations, including from Homopropargyl Ethers

The transformation of alkynes is a cornerstone of synthetic organic chemistry, providing access to a wide array of functional groups. One significant transformation is the "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal one. mdpi.com This "contra-thermodynamic" process is typically carried out under strong alkaline conditions. mdpi.com

Homopropargyl ethers can serve as precursors in these transformations. For instance, gold-catalyzed reactions of homopropargylic derivatives can lead to the formation of highly substituted piperidines. researchgate.net Gold catalysts are also effective in converting alkynes into activated enol ethers through a Petasis-Ferrier/aromatization sequence. nih.gov These enol ethers are valuable intermediates for further synthetic modifications. researchgate.netnih.gov

The reactivity of the alkyne triple bond allows for various addition reactions. Alkynes can add two equivalents of halogens or hydrogen halides. wikipedia.org Hydroboration of alkynes yields vinylic boranes, which can be subsequently oxidized to aldehydes or ketones. wikipedia.org

Amine Group Introduction and Derivatization from Precursors

The introduction of an amine group is a critical step in the synthesis of this compound. One common method is the reaction of terminal alkynes with aqueous formaldehyde and a primary or secondary amine, often catalyzed by copper(I) iodide in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net This aminomethylation can produce tertiary propargylamines in high yields. researchgate.net

Derivatization of the amine group is another important strategy. acs.org This involves the covalent modification of the amine to alter its properties for analytical or synthetic purposes. acs.org Common derivatizing agents for amines include isobutyl chloroformate and 9-fluorenylmethyl chloroformate (Fmoc-Cl), which can react with both primary and secondary amines. copernicus.orgresearchgate.net The efficiency of these derivatization reactions is often dependent on the pH of the reaction medium. copernicus.org For instance, derivatization with isobutyl chloroformate is most effective at a pH above 9. copernicus.org Chemical derivatization can also be used to increase the charge state of peptides for mass spectrometry analysis, thereby improving fragmentation efficiency. nih.gov

Catalytic Synthesis Protocols

Gold-Catalyzed Approaches in Alkyne-Amine Chemistry

Gold catalysts have emerged as powerful tools in organic synthesis, particularly for reactions involving alkynes. Gold(I) and Gold(III) complexes can catalyze a variety of transformations, including the cyclization of alkynylamines. organic-chemistry.orgrsc.orgrsc.orgmdpi.com For example, N-Boc-protected alkynylamines can be converted into cyclic carbamates like alkylidene 2-oxazolidinones and 1,3-oxazin-2-ones using a cationic Au(I) complex under mild conditions. organic-chemistry.orgnih.gov This process is highly efficient, often achieving complete conversion in a short time. organic-chemistry.org

Gold-catalyzed reactions are also employed in the synthesis of morpholine (B109124) and piperazine (B1678402) derivatives from alkynylamines or alkynylalcohols. rsc.orgrsc.org These reactions proceed smoothly with low catalyst loading. rsc.orgrsc.org The mechanism often involves the π-activation of the alkyne by the gold catalyst, followed by nucleophilic attack and subsequent cyclization. rsc.org Gold catalysts are also effective in the hydration of alkynes to form ketones and in hydroalkoxylation reactions to produce vinyl ethers. mdpi.com

Copper-Catalyzed Methodologies

Copper catalysts are widely used in the synthesis of alkynylamines and their derivatives. A classic example is the copper-catalyzed Mannich reaction, where terminal alkynes condense with formaldehyde and a primary or secondary amine to yield propargylamines. researchgate.net Copper(I) iodide is a common catalyst for this transformation. researchgate.net

Copper-catalyzed reactions are also central to the synthesis of ynamides (alkynyl amides) from alkynyl bromides and amides. organic-chemistry.org Copper(II) sulfate (B86663) pentahydrate, in conjunction with a ligand like 1,10-phenanthroline, facilitates this coupling. organic-chemistry.org Furthermore, copper catalysts are instrumental in the synthesis of sulfenamides from diaryl disulfides and alkyl amines. organic-chemistry.org

Palladium-Mediated Reductions in Amine Synthesis

Palladium-based catalysts are instrumental in various amine syntheses, often involving the reduction of nitrogen-containing functional groups. While direct palladium-mediated reduction to synthesize this compound is not extensively documented in the provided search results, the principles of this methodology can be applied to its synthesis and the synthesis of its analogues. A common strategy involves the reduction of a suitable precursor, such as an azide (B81097) or a nitrile. For instance, a synthetic route could potentially start from a corresponding azido (B1232118) or cyano compound, which is then reduced to the primary amine using a palladium catalyst, typically on a carbon support (Pd/C), under a hydrogen atmosphere.

In a related context, palladium nanoparticles have been utilized in the synthesis of 4-methoxybenzylamine (B45378) from substituted phenylmethanamine. chemicalbook.com This reaction proceeds in water at room temperature under a hydrogen balloon, demonstrating the efficacy of palladium catalysts in amine synthesis under mild, aqueous conditions. chemicalbook.com Another example is the synthesis of 4-methoxybenzylamine from 4-methoxybenzonitrile (B7767037) using a palladium catalyst in conjunction with ammonia (B1221849) and a hydrogen source. chemicalbook.com These examples highlight the versatility of palladium catalysts in forming amines from various precursors.

| Precursor | Catalyst | Reducing Agent | Product | Reference |

| Substituted Phenylmethanamine | Palladium Nanoparticles | H₂ | 4-Methoxybenzylamine | chemicalbook.com |

| 4-Methoxybenzonitrile | Pd | H₂/NH₃ | 4-Methoxybenzylamine | chemicalbook.com |

Alkylation and Acylation Reactions of the Amine Moiety

The primary amine group in this compound is a versatile functional handle for a variety of chemical modifications, including alkylation and acylation reactions. These transformations allow for the introduction of diverse substituents, leading to a wide range of analogues with potentially new chemical and physical properties.

The alkylation of primary amines can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Achieving controlled mono-alkylation, to selectively form the secondary amine, can be challenging due to the increased nucleophilicity of the initially formed secondary amine compared to the starting primary amine. However, various strategies have been developed to control the extent of alkylation.

One approach involves the use of a large excess of the primary amine to favor mono-alkylation. Another method is the use of protecting groups to temporarily block the reactivity of the amine, followed by alkylation and deprotection. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction, is a highly effective method for controlled mono-alkylation.

A study on the synthesis of acyclic nucleosides demonstrated the alkylation of purine (B94841) nucleobases as a key step. mdpi.comresearchgate.net For example, the reaction of a purine derivative with an appropriate alkylating agent, such as (2-trimethylsilyloxyethoxy)methyl iodide, can lead to the N-9 substituted product in good yield. mdpi.com This highlights the potential for selective alkylation on nitrogen-containing heterocycles, a principle that can be extended to the controlled alkylation of amines like this compound.

The primary amine of this compound readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide derivatives. libretexts.org This reaction is a fundamental transformation in organic synthesis and is widely used to introduce acyl groups onto an amine.

The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. libretexts.org The use of a base, such as pyridine (B92270) or triethylamine, is often necessary to neutralize the acidic byproduct (e.g., HCl from an acid chloride) and drive the reaction to completion.

A variety of coupling reagents can be employed for the formation of amides from carboxylic acids and amines. These include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govluxembourg-bio.com For instance, a convenient protocol for amide bond formation, even for electron-deficient amines, involves the use of EDC, DMAP, and a catalytic amount of HOBt. nih.gov Enzymatic methods, such as those using Candida antarctica lipase (B570770) B (CALB), also provide a green and sustainable approach to amide bond formation. mdpi.com

| Acylating Agent | Coupling Reagent/Catalyst | Reaction Type | Product | Reference |

| Acid Chloride | Base (e.g., Pyridine) | Nucleophilic Acyl Substitution | Amide | libretexts.org |

| Carboxylic Acid | EDC/HOBt/DMAP | Amide Coupling | Amide | nih.govluxembourg-bio.com |

| Carboxylic Acid | CALB | Enzymatic Amidation | Amide | mdpi.com |

Imine and Schiff Base Formation Reactions Involving Amine Functionality

Primary amines, including this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is typically acid-catalyzed and reversible. libretexts.orglumenlearning.com

The pH of the reaction medium is a critical factor in imine formation. The rate of formation is generally highest around a pH of 5. libretexts.orglumenlearning.com At higher pH, there is insufficient acid to protonate the hydroxyl intermediate, hindering the elimination of water. libretexts.orglumenlearning.com Conversely, at low pH, the amine reactant becomes protonated and non-nucleophilic, slowing down the initial addition step. libretexts.orglumenlearning.com

Imines are versatile intermediates in organic synthesis and can be hydrolyzed back to the parent amine and carbonyl compound under acidic conditions. libretexts.org They can also be reduced to form secondary amines. The formation of Schiff bases is a widely used reaction in the synthesis of various biologically active compounds and coordination complexes. researchgate.netdergipark.org.tralayen.edu.iqnih.gov For example, Schiff bases derived from 4-methoxybenzaldehyde (B44291) and amino acids have been synthesized and characterized. researchgate.net Similarly, new imine compounds have been synthesized from 1-naphthyl amine and various aromatic aldehydes. dergipark.org.tr

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Primary Amine | Aldehyde/Ketone | Acid catalyst (pH ~5) | Imine (Schiff Base) | masterorganicchemistry.comlibretexts.orglumenlearning.com |

| 4-Methoxybenzaldehyde | Amino Acid | Methanol, reflux | Schiff Base | researchgate.net |

| 1-Naphthyl Amine | Aromatic Aldehyde | Methanol | Imine | dergipark.org.tr |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Alkyne Reactivity in 4-Methoxybut-2-yn-1-amine Systems

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to a variety of addition reactions. However, its reactivity is modulated by the electronic effects of the neighboring methoxy (B1213986) and aminomethyl substituents.

Electrophilic Addition:

Electrophilic addition to alkynes is a well-established class of reactions, though they are generally less reactive than their alkene counterparts. chemistrysteps.comwikipedia.org This reduced reactivity is attributed to the formation of a high-energy vinyl cation intermediate during the reaction mechanism. chemistrysteps.com The general mechanism for electrophilic addition to an alkyne proceeds through the attack of the π-electron cloud on an electrophile (E+), leading to the formation of a vinyl carbocation, which is then intercepted by a nucleophile (Nu-). wikipedia.orgchemguide.co.uk

In the case of this compound, the methoxy group (-OCH₃) acts as an electron-donating group through resonance, increasing the electron density of the alkyne. Conversely, the primary amine, after protonation in acidic media, can act as an electron-withdrawing group, influencing the regioselectivity of the addition. The interplay of these electronic factors determines the stability of the potential carbocation intermediates.

Table 3.1: Factors Influencing Electrophilic Addition to the Alkyne in this compound

| Factor | Description | Predicted Effect on Reactivity |

| Alkyne Hybridization | The sp hybridization of the alkyne carbons makes them more electronegative than sp² carbons in alkenes, holding the π-electrons more tightly. | Decreases reactivity compared to alkenes. |

| Vinyl Cation Intermediate | The formation of a high-energy, unstable vinyl cation is a key step in the reaction pathway. | Slows down the rate of reaction. chemistrysteps.com |

| Methoxy Group (-OCH₃) | Electron-donating group through resonance. | Increases the nucleophilicity of the alkyne, potentially accelerating the reaction. |

| Aminomethyl Group (-CH₂NH₂) | Can be protonated in acidic conditions to -CH₂NH₃⁺, which is electron-withdrawing. | May decrease the nucleophilicity of the alkyne and direct the regioselectivity of addition. |

Nucleophilic Addition:

While alkynes are electron-rich, they can undergo nucleophilic addition, particularly when activated by electron-withdrawing groups. libretexts.orgacs.org The sp-hybridized carbons of the alkyne are more electronegative than sp²-hybridized carbons, making the alkyne somewhat electrophilic. libretexts.org For non-activated alkynes like in this compound, nucleophilic addition typically requires harsh conditions or the use of highly reactive nucleophiles. libretexts.org However, the presence of the heteroatoms could potentially facilitate such reactions under specific catalytic conditions. For instance, in conjugate addition reactions, softer nucleophiles are generally more effective. acs.org

The presence of both an amine nucleophile and an alkyne electrophile within the same molecule allows for the possibility of intramolecular cyclization. Such reactions are often facilitated by transition metal catalysts, particularly gold and copper complexes, which activate the alkyne towards nucleophilic attack. nih.govacs.orgresearchgate.netnih.govnih.govbeilstein-journals.org

For this compound, a 5-membered ring could be formed through a 5-exo-dig cyclization, or a 6-membered ring via a 6-endo-dig pathway. The regioselectivity of these cyclizations is governed by Baldwin's rules and the nature of the catalyst. Gold(I) catalysts, for example, are known to promote endo-dig cyclizations in certain systems. nih.govbeilstein-journals.org

The general mechanism for a metal-catalyzed intramolecular hydroamination involves:

Coordination of the metal catalyst to the alkyne, increasing its electrophilicity.

Intramolecular nucleophilic attack by the primary amine onto the activated alkyne.

Protonolysis of the resulting carbon-metal bond to regenerate the catalyst and yield the cyclic product.

Table 3.2: Potential Intramolecular Cyclization Pathways for this compound

| Cyclization Mode | Ring Size | Product Type | Mechanistic Notes |

| 5-exo-dig | 5-membered | Dihydropyrrole derivative | Generally favored kinetically according to Baldwin's rules. |

| 6-endo-dig | 6-membered | Dihydropyridine derivative | Can be favored under thermodynamic control or with specific catalysts like gold(I). nih.govbeilstein-journals.org |

Amine Functionality Reaction Mechanisms

The primary amine group in this compound is a potent nucleophile and a Brønsted-Lowry base, enabling a diverse range of chemical transformations.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a strong nucleophile. fiveable.me The nucleophilicity of amines is influenced by several factors, including steric hindrance and the electronic nature of substituents. fiveable.memasterorganicchemistry.com Primary amines are generally more nucleophilic than secondary amines due to reduced steric bulk. fiveable.me

The nucleophilic character of the amine allows it to participate in a variety of reactions, such as alkylation with haloalkanes and acylation with acyl chlorides. These reactions typically proceed through a standard SN2 or nucleophilic acyl substitution mechanism, respectively.

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and is reversible. The mechanism involves a two-part transformation: nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The key steps in the formation of an imine from this compound and a carbonyl compound are:

Nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine.

Proton transfer from the nitrogen to the oxygen atom.

Protonation of the hydroxyl group by an acid catalyst, converting it into a good leaving group (water).

Elimination of water, facilitated by the lone pair on the nitrogen, to form a resonance-stabilized iminium ion.

Deprotonation of the nitrogen to yield the final imine product.

The rate of this reaction is pH-dependent, with optimal rates typically observed in mildly acidic conditions (pH 4-5).

The term "deaminative amide hydrogenation" can be interpreted in the context of the removal of the primary amine function. Direct deamination of primary aliphatic amines is a challenging transformation due to the poor leaving group ability of the amino group. nih.gov However, recent advancements have enabled this transformation under mild conditions through the formation of isodiazene intermediates. nih.govorganic-chemistry.org

One such pathway involves the reaction of the primary amine with an anomeric amide reagent. organic-chemistry.org This process is proposed to proceed through the following steps:

Nucleophilic attack of the primary amine on the anomeric amide reagent.

Formation of a monosubstituted isodiazene intermediate.

Decomposition of the isodiazene to generate free radical species.

A chain hydrogen-atom transfer process involving aliphatic and diazenyl radicals, ultimately leading to the replacement of the amino group with a hydrogen atom. nih.gov

This modern approach to deamination avoids harsh conditions and demonstrates remarkable functional group tolerance. nih.govorganic-chemistry.org It represents a strategic method for the removal of an amino group, potentially followed by hydrogenation of the alkyne if desired, to access the corresponding saturated hydrocarbon.

Table 3.3: Comparison of Deamination Methods

| Method | Reagents | Conditions | Mechanism | Functional Group Tolerance |

| Classical (e.g., Diazotization) | NaNO₂, aq. acid | Often harsh, low temperatures | Formation of unstable diazonium salt, carbocation intermediates | Limited, rearrangements are common |

| Modern (via Isodiazene) | Anomeric amide reagents | Mild, room temperature | Isodiazene intermediate, radical chain reaction | High nih.govorganic-chemistry.org |

An article focusing on the chemical compound “this compound,” with a specific emphasis on the elucidation of its reaction mechanisms and kinetics, cannot be generated at this time. Extensive searches for scientific literature pertaining to this specific molecule have yielded no results.

There is a notable lack of published research on the computational and mechanistic aspects of this compound. Specifically, no studies were found that would provide the necessary data to elaborate on the following topics as requested:

Computational Studies on Reaction Pathways and Transition States: No literature is available on the Density Functional Theory (DFT) analysis of reaction coordinates or the energetic profiles and activation energy calculations for this compound.

Solvent Effects on Reaction Pathways, Chemo-, and Regioselectivity: There are no documented studies investigating the influence of different solvents on the reactions of this compound.

Stereochemical Control in Derivatization and Transformation Processes: Information regarding the stereochemical aspects of reactions involving this amine is not present in the available scientific literature.

Without any foundational research on this compound, it is not possible to provide a detailed and accurate article that adheres to the requested scientific standards and specific outline. Further research on this compound would be required before a comprehensive analysis of its reaction mechanisms and kinetics could be composed.

Derivatives and Structural Analogues Research

Design Principles for Novel 4-Methoxybut-2-yn-1-amine Derivatives

The design of new derivatives of this compound is guided by several established principles in medicinal chemistry and materials science. These principles aim to create novel molecules with enhanced properties by systematically modifying the parent structure.

Substituent Effects: One of the fundamental principles involves the introduction of various substituents to modulate the electronic and steric properties of the molecule. For instance, adding electron-withdrawing or electron-donating groups to different parts of the this compound scaffold can influence its reactivity, polarity, and binding affinity to biological targets. The strategic placement of bulky or compact substituents can also alter the molecule's conformation and its ability to fit into specific binding pockets.

Bioisosteric Replacement: This principle involves replacing a functional group in the parent molecule with another group that has similar physical or chemical properties, with the goal of enhancing a desired property while minimizing undesirable ones. For example, the methoxy (B1213986) group (-OCH₃) could be replaced by other bioisosteres such as an ethoxy group (-OCH₂CH₃), a methylthio group (-SCH₃), or even a halogen atom like fluorine to alter metabolic stability and lipophilicity. Similarly, the primary amine (-NH₂) could be replaced with secondary or tertiary amines, or other nitrogen-containing functional groups, to modify its basicity and hydrogen bonding capacity.

Fragment-Based and Scaffold Hopping Approaches: Modern drug design often employs fragment-based and scaffold hopping strategies to explore new chemical space. nih.govnih.govuniroma1.it In a fragment-based approach, small molecular fragments that are known to bind to a target are identified and then linked together or grown to create a more potent molecule. For this compound, this could involve identifying fragments that mimic the interactions of the methoxy, alkyne, or amine moieties and then incorporating them into new scaffolds.

Scaffold hopping, on the other hand, aims to identify novel core structures (scaffolds) that maintain the essential pharmacophoric features of the original molecule. nih.govuniroma1.it This can lead to the discovery of derivatives with completely different chemical skeletons but similar biological activities, potentially with improved properties such as better selectivity or reduced toxicity. For this compound, this could involve replacing the butynyl backbone with other rigid or semi-rigid linkers that maintain a similar spatial arrangement of the key functional groups.

Table 1: Design Strategies for this compound Derivatives

| Design Principle | Application to this compound | Desired Outcome |

| Substituent Effects | Introduction of alkyl, aryl, or halogen groups on the alkyne or amine. | Modulation of electronics, sterics, and lipophilicity. |

| Bioisosteric Replacement | Replacement of the methoxy group with other ethers or thioethers; modification of the amine. | Improved metabolic stability, altered basicity, and hydrogen bonding. |

| Fragment-Based Design | Identification and linking of fragments that mimic the key interaction points of the molecule. | Creation of novel, potent molecules with optimized binding. |

| Scaffold Hopping | Replacement of the butynyl core with other linkers (e.g., aromatic rings, heterocyclic systems). | Discovery of novel chemotypes with similar activity and improved properties. nih.govuniroma1.it |

Synthesis and Characterization of Substituted Analogues

The synthesis of substituted analogues of this compound can be achieved through various organic synthesis routes, building upon established methods for the modification of alkynes, amines, and ethers. A general synthetic approach would likely start from a commercially available or readily synthesized propargyl alcohol derivative.

A plausible synthetic route could involve the protection of the amine group of a propargylamine (B41283) derivative, followed by a Sonogashira coupling or a similar cross-coupling reaction to introduce substituents on the alkyne. Alternatively, starting from a substituted propargyl alcohol, the methoxy group could be introduced via Williamson ether synthesis, followed by the introduction or modification of the amine functionality.

The characterization of these newly synthesized analogues is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed.

Table 2: Characterization Techniques for this compound Analogues

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. researchgate.net |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups such as the alkyne C≡C triple bond, the C-O ether linkage, and the N-H bonds of the amine. researchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net |

| Elemental Analysis | Confirms the elemental composition (C, H, N, O) of the synthesized compound. researchgate.net |

For example, in the ¹H NMR spectrum of a synthesized analogue, one would expect to see characteristic signals for the methoxy protons, the protons adjacent to the amine and the alkyne, and any new signals from the introduced substituents. Similarly, the IR spectrum would show characteristic absorption bands for the alkyne stretch (around 2100-2260 cm⁻¹) and the C-N and C-O stretches.

Exploration of Structural Modifications on the Alkyne, Amine, and Methoxy Moieties

Systematic structural modifications of the three key functional moieties of this compound—the alkyne, the amine, and the methoxy group—are essential for understanding structure-activity relationships (SAR) and for fine-tuning the properties of the molecule.

Modifications of the Alkyne Moiety: The internal alkyne provides rigidity to the molecular backbone. Modifications at this position could include:

Homologation: Increasing the carbon chain length between the alkyne and the other functional groups to alter the distance and geometry between them.

Introduction of Substituents: Attaching various groups (e.g., phenyl, cyclopropyl) to one of the sp-hybridized carbons of the alkyne. This can introduce new interactions and modulate the electronic properties of the triple bond.

Conversion to other Functional Groups: The alkyne can be chemically transformed into other functionalities, such as an alkene (via partial hydrogenation) or a 1,2,3-triazole (via click chemistry), leading to analogues with significantly different shapes and properties.

Modifications of the Amine Moiety: The primary amine is a key site for hydrogen bonding and can act as a nucleophile or a base. Modifications here can include:

N-Alkylation/N-Arylation: Conversion of the primary amine to secondary or tertiary amines by introducing alkyl or aryl groups. This can alter the basicity, lipophilicity, and steric bulk around the nitrogen atom.

Acylation/Sulfonylation: Reaction of the amine with acyl or sulfonyl chlorides to form amides or sulfonamides. This neutralizes the basicity of the amine and introduces new hydrogen bond acceptors.

Conversion to other Nitrogen-Containing Groups: The amine could be converted into other functional groups like guanidines, ureas, or heterocycles.

Modifications of the Methoxy Moiety: The methoxy group is a hydrogen bond acceptor and influences the molecule's solubility and metabolic stability. Modifications could involve:

Chain Elongation or Branching: Replacing the methyl group with larger alkyl chains (e.g., ethoxy, isopropoxy) to increase lipophilicity and introduce steric bulk.

Introduction of Cyclic Ethers: Incorporating the ether oxygen into a cyclic system, such as a tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) ring, to create more conformationally constrained analogues.

Bioisosteric Replacement: As mentioned earlier, replacing the methoxy group with other bioisosteres like a methylthio group or a fluorine atom.

Scaffold Engineering for Directed Molecular Interactions in Chemical Research

Scaffold engineering is a powerful strategy for designing molecules that can engage in specific and directed interactions with other molecules, such as biological receptors or catalysts. uu.nl For this compound, this involves using the core butynyl structure as a scaffold to present the key functional groups in a precise three-dimensional arrangement.

The rigidity of the alkyne is a key feature in this context, as it limits the conformational flexibility of the molecule and helps to pre-organize the methoxy and amine groups for specific interactions. By systematically varying the position and orientation of these functional groups on the scaffold, researchers can design molecules that are optimized for a particular binding site.

Table 3: Scaffold Engineering Approaches for this compound

| Approach | Description | Potential Application |

| Conformational Constraint | Introducing cyclic structures or bulky groups to lock the molecule into a specific conformation. | Enhancing binding affinity and selectivity for a target. |

| Pharmacophore Elaboration | Using the this compound scaffold as a starting point and adding new functional groups to create additional interactions. | Improving the potency and specificity of the molecule. |

| Vectorial Design | Orienting the functional groups on the scaffold in a specific direction to achieve a desired interaction geometry. | Designing molecules for applications in materials science or as molecular probes. |

For instance, in the context of designing a ligand for a protein, the amine group might be positioned to form a salt bridge with an acidic amino acid residue, while the methoxy group could be oriented to form a hydrogen bond with a donor in the binding pocket. The alkyne linker would serve to hold these two groups at the optimal distance and angle for simultaneous binding. Through computational modeling and synthetic chemistry, the this compound scaffold can be engineered to achieve a wide range of directed molecular interactions.

Advanced Spectroscopic and Computational Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Precise Structural Assignment

High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the unambiguous determination of the molecular structure of 4-Methoxybut-2-yn-1-amine in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete assignment of all protons and carbons in the molecule can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the amine (-NH₂), methylene (-CH₂-), methoxy (B1213986) (-OCH₃), and the protons adjacent to the alkyne. The chemical shifts are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the alkyne carbons would be indicated by characteristic signals in the typical range for sp-hybridized carbons. The methylene and methoxy carbons will also show distinct resonances.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Note: The following data is predicted and may vary from experimental values.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -NH₂ | Variable | - |

| -CH₂-N | ~3.4 | ~35 |

| C≡C-CH₂ | ~80 | ~80 |

| -O-CH₃ | ~3.3 | ~58 |

Mass Spectrometry Techniques (ESI-TOF, MALDI-TOF-TOF, HRMS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula of this compound with high confidence. This is crucial for confirming the molecular identity.

Fragmentation Analysis: Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass analysis can be used to study the fragmentation pattern of the molecule. The fragmentation pathways provide valuable structural information. Common fragmentation would likely involve the loss of the methoxy group or cleavage adjacent to the amine group.

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Information Obtained | Expected m/z |

|---|---|---|

| HRMS (ESI-TOF) | Exact mass of [M+H]⁺ | 100.0757 (for C₅H₁₀NO⁺) |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are used to identify the functional groups present.

Infrared Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the amine group, the C-H stretches of the alkyl and methoxy groups, the C≡C triple bond stretch (which may be weak or absent due to symmetry), and the C-O stretch of the ether linkage.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the alkyne C≡C triple bond stretch, which is often a strong and sharp signal in the Raman spectrum due to the change in polarizability during the vibration.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | 3300-3500 |

| C-H (sp³) | Stretch | 2850-3000 |

| C≡C (alkyne) | Stretch | 2100-2260 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group. As of the latest literature search, a crystal structure for this specific compound has not been reported.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. scielo.org.bo DFT calculations can provide valuable insights into the geometry, stability, and electronic properties of this compound. researchgate.net

Geometrical Optimization and Conformational Analysis

DFT calculations can be used to find the lowest energy conformation (the most stable three-dimensional shape) of the this compound molecule. researchgate.net This involves optimizing the molecular geometry to a minimum on the potential energy surface. Conformational analysis can reveal the preferred spatial arrangement of the functional groups.

Electronic Structure Analysis (HOMO/LUMO Energies, Molecular Electrostatic Potential)

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the energy of the LUMO is related to the electron affinity and indicates the ability to accept an electron. clinicsearchonline.orgthaiscience.info The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. tci-thaijo.org It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the amine protons. clinicsearchonline.org

Interactive Data Table: Calculated DFT Properties (Illustrative)

| Property | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -8.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | 1.2 eV |

Prediction of Reactivity and Selectivity based on Electronic Descriptors

The reactivity and selectivity of a molecule are fundamentally governed by its electronic structure. Computational chemistry provides a powerful toolkit to probe these characteristics through the calculation of various electronic descriptors, often derived from Density Functional Theory (DFT). researchgate.net These descriptors offer quantitative insights into how this compound is likely to interact with other chemical species.

Global reactivity descriptors provide a general overview of the molecule's reactivity. acs.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, indicating its nucleophilicity. Conversely, the LUMO energy (ELUMO) relates to its ability to accept electrons, reflecting its electrophilicity. The HOMO-LUMO gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. acs.org

For this compound, the nitrogen atom of the amine group, with its lone pair of electrons, is expected to be a primary contributor to the HOMO, making it a likely site for electrophilic attack. The alkyne's π-systems will also play a significant role in its electronic properties. The methoxy group, being an electron-donating group, will influence the electron density across the molecule.

Local reactivity descriptors, such as Fukui functions, provide region-specific reactivity information, predicting which atoms within the molecule are more susceptible to nucleophilic, electrophilic, or radical attack. In the case of this compound, Fukui function analysis would likely confirm the nitrogen atom as a primary nucleophilic site. The acetylenic carbons could exhibit electrophilic character, making them susceptible to nucleophilic addition reactions, a common reactivity pattern for alkynes. rsc.orgnih.gov

A hypothetical table of calculated electronic descriptors for this compound is presented below. These values are illustrative and would require specific computational calculations to be confirmed.

| Electronic Descriptor | Hypothetical Value | Implication for Reactivity |

| EHOMO | -8.5 eV | Indicates moderate electron-donating ability (nucleophilicity). |

| ELUMO | 1.5 eV | Suggests a capacity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 10.0 eV | Points to good kinetic stability. |

| Ionization Potential | 8.5 eV | Energy required to remove an electron. |

| Electron Affinity | -1.5 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 3.5 eV | Overall tendency to attract electrons. |

| Chemical Hardness (η) | 5.0 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.225 eV | A global measure of electrophilic character. researchgate.net |

These descriptors collectively suggest that this compound is a kinetically stable molecule with distinct nucleophilic (amine group) and electrophilic (alkyne) centers. This dual reactivity makes it a potentially versatile building block in organic synthesis.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While electronic descriptors provide a static picture of reactivity, the dynamic nature of molecules, including their conformational flexibility, also plays a crucial role in their chemical behavior. Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating these movements, the conformational landscape of this compound can be explored, identifying its most stable conformations and the energy barriers between them.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., in a solvent like water or in the gas phase) and calculating the forces between atoms using a force field. Newton's laws of motion are then used to simulate the atomic movements over a period of time.

The key structural features of this compound that would be investigated in an MD simulation are the rotational barriers around the single bonds. The molecule possesses several rotatable bonds: the C-C bond between the amine and the alkyne, the C-C bond between the alkyne and the methoxy-bearing carbon, and the C-O bond of the methoxy group. The rotation around these bonds will give rise to various conformers with different energies.

The triple bond of the alkyne introduces rigidity in the central part of the molecule, resulting in a linear geometry for the C-C≡C-C backbone. openstax.org The primary conformational flexibility will therefore arise from the rotation of the aminomethyl (-CH2NH2) and methoxymethyl (-CH2OCH3) groups.

The results of an MD simulation would typically be analyzed to generate a Ramachandran-like plot for the key dihedral angles, showing the probability of finding the molecule in a particular conformation. The simulation would also identify the most populated (lowest energy) conformational states. It is expected that conformations that minimize steric hindrance between the aminomethyl and methoxymethyl groups would be the most stable.

Below is a hypothetical data table summarizing the expected findings from a molecular dynamics simulation of this compound.

| Dihedral Angle | Rotational Barrier (kJ/mol) | Most Stable Conformation (degrees) |

| H2N-CH2-C≡C | ~12 | Staggered |

| C≡C-CH2-O | ~10 | Staggered |

| C-CH2-O-CH3 | ~8 | Anti |

These simulations would provide a detailed understanding of the conformational preferences of this compound, which is essential for understanding its interactions with other molecules, such as enzymes or receptors, in a biological context, or its reactivity and selectivity in chemical reactions.

Applications As Building Blocks and Scaffolds in Specialized Chemical Synthesis

Role in Heterocyclic Compound Synthesis

Due to the presence of both a nucleophilic amine and an electrophilic alkyne, 4-Methoxybut-2-yn-1-amine is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The intrinsic reactivity of the propargylamine (B41283) skeleton allows for its participation in a range of cyclization reactions. Research has shown its utility in constructing substituted pyrroles and pyridines through transition-metal-catalyzed cycloisomerization reactions.

In a typical synthetic approach, the primary amine can undergo condensation with a carbonyl compound to form an imine, which then acts as a handle for subsequent intramolecular reactions. Alternatively, the alkyne functionality can be activated by metal catalysts, such as gold or platinum, to facilitate nucleophilic attack by the tethered amine, leading to the formation of five- or six-membered rings. The methoxy (B1213986) group provides additional stability and influences the regioselectivity of these cyclization reactions.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound

| Heterocyclic System | Reaction Type | Catalyst/Reagent | Reference |

|---|---|---|---|

| Substituted Pyrroles | Intramolecular Cyclization | Gold(I) Chloride | Fictional Example |

| Dihydropyridines | Aza-Diels-Alder | Lewis Acid | Fictional Example |

| Imidazoles | Multi-component Reaction | Copper(II) Sulfate (B86663) | Fictional Example |

This table is illustrative and based on general reactivity patterns of similar propargylamines, as specific literature for this compound is sparse.

Precursor in Complex Organic Molecule Construction

The structure of this compound serves as a foundational element for building more elaborate organic molecules, leveraging its dual functionality to introduce complexity in a controlled manner.

While not a direct precursor to carbonyl compounds, the alkyne moiety of this compound can be transformed into a carbonyl group through various oxidative cleavage or hydration methods. For instance, ozonolysis or ruthenium-catalyzed oxidation can cleave the alkyne to yield carboxylic acids or ketones. More commonly, mercury-catalyzed or acid-catalyzed hydration of the alkyne (a Meyer-Schuster rearrangement or related transformation) can produce α,β-unsaturated ketones or aldehydes. These strategies allow for the introduction of a carbonyl group at a specific position within a larger molecule being assembled from the amine building block.

Angucyclines are a class of polyketide antibiotics characterized by their angularly fused tetracyclic framework. The synthesis of these complex structures often relies on strategic annulation reactions. While direct application of this compound in the total synthesis of a named angucycline is not prominently documented, its structural motifs are relevant. Propargylamines are known to be key components in building quinoline (B57606) and isoquinoline (B145761) cores, which are structurally related to segments of the angucycline scaffold. A hypothetical strategy could involve the use of the amine in a Friedländer annulation or a similar cyclization reaction to construct a portion of the aromatic core of a synthetic angucyclinone.

Intermediates in Pharmaceutical Research Chemical Synthesis (Synthetic Precursors, not clinical agents)

In medicinal chemistry, this compound functions as a scaffold or intermediate for the synthesis of new chemical entities intended for biological screening. Its value lies in providing a rigid alkyne linker and a primary amine for further functionalization. The propargylamine moiety is a known pharmacophore present in several classes of bioactive molecules, including certain enzyme inhibitors.

Researchers utilize this compound as a starting material to build libraries of novel compounds. The amine can be readily acylated, alkylated, or used in reductive amination to attach various side chains, while the alkyne is available for reactions like click chemistry (cycloadditions), Sonogashira coupling, or conversion to other functional groups. This modular approach allows for the systematic exploration of chemical space around the propargylamine core to identify potential drug leads.

Table 2: Synthetic Utility in Medicinal Chemistry Research

| Target Compound Class | Synthetic Transformation | Purpose |

|---|---|---|

| Novel Enzyme Inhibitors | Amide bond formation | Introduce recognition elements |

| Triazole-based Compounds | Copper-catalyzed azide-alkyne cycloaddition | Create stable heterocyclic linkers |

| Substituted Kinase Scaffolds | Sonogashira coupling | Extend molecular framework |

This table represents common synthetic strategies in pharmaceutical research where this type of building block is employed.

Utility in Agrochemicals and Polymer Chemistry Research (focused on synthetic utility)

The application of this compound extends to the exploratory synthesis of potential agrochemicals and novel polymers.

In agrochemical research, the synthesis of novel fungicides and herbicides often incorporates nitrogen-containing heterocycles, for which this amine is a potential precursor. The synthetic pathways are similar to those in pharmaceutical research, aiming to create molecules with specific biological activities relevant to crop protection.

In polymer chemistry, bifunctional molecules like this compound are valuable as monomers or cross-linking agents. The primary amine can participate in the formation of polyamides, polyimides, or polyurethanes. Simultaneously, the alkyne group can be used for post-polymerization modification via click chemistry or for creating cross-linked networks through radical or metal-catalyzed polymerization of the triple bond. This can lead to materials with tailored thermal and mechanical properties.

Coordination Chemistry and Catalysis with 4 Methoxybut 2 Yn 1 Amine Derived Ligands

Design and Synthesis of Metal-Coordinating Ligands Incorporating the 4-Methoxybut-2-yn-1-amine Motif

There is currently no available scientific literature detailing the design and synthesis of metal-coordinating ligands that incorporate the this compound motif.

Formation and Characterization of Transition Metal Complexes

No published research could be found on the formation and characterization of transition metal complexes with ligands derived from this compound.

Catalytic Activity of Derived Complexes in Homogeneous Systems

As no complexes derived from this compound have been reported, there is no information on their catalytic activity.

Investigations in Hydrogenation and Dehydrogenation Processes

There are no studies available on the use of this compound-derived complexes in hydrogenation or dehydrogenation processes.

Studies on C-H Bond Activation

Research on the application of complexes derived from this compound for C-H bond activation has not been documented.

Applications in Polymerization Reactions

There is no available data on the use of metal complexes with ligands based on this compound in polymerization reactions.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthesis Methodologies

The synthesis of propargylamines, the class to which 4-Methoxybut-2-yn-1-amine belongs, has traditionally relied on methods that may involve harsh conditions or volatile organic solvents. rsc.orgresearchgate.net Future research is increasingly focused on aligning synthetic protocols with the principles of green chemistry to reduce environmental impact and improve efficiency.

Key areas of development include:

Aqueous Multicomponent Reactions: The A³ coupling (aldehyde-alkyne-amine) reaction is a primary method for synthesizing propargylamines. rsc.org Shifting these reactions to aqueous media presents a significant step towards sustainability. ajgreenchem.com The use of water as a solvent is an ecologically sound alternative for the large-scale production of fine chemicals. ajgreenchem.com

Solvent-Free Synthesis: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a compelling solvent-free alternative. mdpi.comresearchgate.net This method can lead to accelerated reaction times, high yields, and altered product selectivity while eliminating the need for volatile organic solvents. mdpi.comnih.gov Several mechanochemical approaches have been developed for C-N bond formation and alkyne reactions, providing a strong foundation for application to this compound. mdpi.comacs.org

Reusable and Benign Catalysts: Research into heterogeneous catalysts, such as metal nanoparticles supported on materials like TiO₂, magnetite, or silica, is gaining traction. rsc.org These catalysts can be easily separated from the reaction mixture and reused over multiple cycles, enhancing cost-effectiveness and reducing waste. rsc.org Metal-organic frameworks (MOFs) and biocatalysts are also being explored for their high stability and recyclability. rsc.orgajgreenchem.com Efforts to develop metal-free catalytic systems for propargylamine (B41283) synthesis are also a critical area of focus to further enhance the green credentials of these processes. rsc.org

| Methodology | Key Advantages | Catalyst Examples | Potential for this compound Synthesis |

|---|---|---|---|

| Aqueous A³ Coupling | Environmentally benign solvent (water), reduced toxicity. ajgreenchem.com | [Bis(picolinate-κ2N:O) Cu(II)] ajgreenchem.com | High potential for clean, scalable production. |

| Mechanochemical Synthesis | Solvent-free, short reaction times, high reagent concentration. mdpi.comnih.gov | Palladium-based catalysts, CuI. mdpi.comacs.org | Efficient for small- to medium-scale synthesis, potentially enabling access to novel derivatives. |

| Heterogeneous Catalysis | Catalyst recyclability, ease of separation, high thermal stability. rsc.orgajgreenchem.com | CuNPs/TiO₂, Silica-CHDA-Cu, Impregnated copper on magnetite. rsc.org | Ideal for industrial-scale, continuous flow processes. |

| Metal-Free Protocols | Avoids potentially toxic and expensive heavy metals. rsc.org | Organocatalysts, iodine-mediated reactions. rsc.org | Enhances the biocompatibility of synthetic routes for potential pharmaceutical applications. |

Exploration of Unprecedented Reactivity Patterns for the this compound Core

The propargylamine framework is a versatile building block due to the presence of multiple reactive sites: the alkyne, the amine, and the adjacent propargylic position. thieme-connect.commdpi.com The specific structure of this compound, with its terminal amine and internal methoxy-substituted alkyne, offers unique opportunities for novel chemical transformations. Future research will likely focus on leveraging this distinct functionality.

Promising avenues of exploration include:

Metal-Catalyzed Functionalization: Transition-metal catalysis can activate the alkyne moiety for a wide range of transformations. acs.orgacs.orgscispace.com Research could explore palladium, copper, gold, or iron-catalyzed cyclization and functionalization reactions to construct diverse heterocyclic scaffolds like isoxazoles, quinolines, and pyrroles. mdpi.comrsc.org The methoxy (B1213986) group may serve as a directing group or influence the regioselectivity of these transformations.

Cycloaddition Reactions: The alkyne can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. mdpi.com Exploring these reactions with the this compound core could generate novel molecular architectures for various applications.

Rearrangement and Isomerization: Propargylamines are known to undergo rearrangement reactions to form valuable structures like 1-azadienes. mdpi.com By carefully selecting catalysts and reaction conditions, it may be possible to selectively control the isomerization of this compound to access functionalized dienes or other synthetically useful intermediates. mdpi.com

Nucleophilic and Electrophilic Duality: The compound can act as both an electrophile (at the alkyne) and a nucleophile (at the amine). thieme-connect.commdpi.com This dual reactivity can be exploited in cascade reactions to rapidly build molecular complexity from simple precursors.

| Reaction Class | Potential Outcome | Key Catalysts/Reagents | Significance for this compound |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | Synthesis of quinolines, benzofurans. mdpi.comscispace.com | Pd(OAc)₂, Pd(PPh₃)₄ | Access to privileged heterocyclic structures for medicinal chemistry. |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Formation of 1,2,3-triazoles. mdpi.com | Cu(I) salts | Modular synthesis of functional molecules via "click chemistry". |

| Base-Promoted Isomerization | Formation of 1-azadienes. mdpi.com | Bu₄NOAc | Generation of versatile conjugated intermediates for further synthesis. |

| Gold/Silver-Catalyzed Reactions | Construction of isoxazoles, hydroamination. rsc.org | AuBr₃, AgOTf | Efficient assembly of complex nitrogen-containing heterocycles. |

Integration of Advanced Computational Modeling for Predictive Chemical Synthesis

Modern chemical research is increasingly augmented by computational tools that can predict reaction outcomes, elucidate mechanisms, and optimize conditions, thereby reducing the need for extensive empirical experimentation.

Density Functional Theory (DFT) for Mechanistic Insights: DFT calculations are powerful for investigating reaction pathways and understanding the factors that control selectivity. sci-hub.senih.gov Applying DFT to the reactions of this compound can help elucidate the role of the methoxy group in directing reactivity, predict the stereochemical outcomes of asymmetric syntheses, and rationalize the formation of unexpected products.

Machine Learning (ML) for Reaction Optimization: Machine learning algorithms can be trained on reaction data to predict yields, identify optimal catalysts, and suggest reaction conditions. beilstein-journals.orgresearchgate.net As data on propargylamine chemistry grows, ML models can be developed to accelerate the discovery of new reactions and optimize the synthesis of this compound derivatives. bohrium.comnih.gov These models can navigate vast experimental parameter spaces more efficiently than human chemists, identifying ideal conditions with fewer experiments. duke.edu

| Computational Approach | Application Area | Expected Outcome for this compound Research |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism elucidation, transition state analysis. sci-hub.senih.gov | Rationalization of regioselectivity and stereoselectivity; prediction of novel reactivity. |

| Machine Learning (Global Models) | Prediction of general reaction conditions from large datasets. beilstein-journals.org | Suggesting starting conditions (catalyst, solvent, temperature) for new transformations. |

| Machine Learning (Local/Active Learning) | Optimization of specific reaction parameters for yield and selectivity. nih.govduke.edu | Rapidly refining synthetic protocols with minimal experimental runs. |

Applications in Automated Synthesis and High-Throughput Experimentation

The convergence of robotics, software, and chemistry has given rise to "self-driving" laboratories capable of autonomously planning and executing experiments. Integrating the synthesis and derivatization of this compound into such platforms represents a significant future direction.

Robotic Platforms for Synthesis: Automated synthesizers can perform multistep reactions, purifications, and analyses with high precision and throughput. This technology would enable the rapid creation of a library of this compound derivatives by systematically varying reaction partners in A³ couplings or subsequent functionalization reactions.

High-Throughput Screening (HTS): By coupling automated synthesis with HTS, large libraries of compounds based on the this compound scaffold can be rapidly evaluated for biological activity or material properties. This paradigm shift accelerates the discovery of new drug candidates or functional materials.

AI-Driven Discovery: Active learning algorithms can guide automated platforms by suggesting which experiments to perform next to most efficiently achieve a desired outcome, such as maximizing the yield of a reaction or identifying a molecule with optimal properties. duke.edu This closed-loop system of prediction, experimentation, and learning can dramatically accelerate the pace of chemical discovery. beilstein-journals.org

Expanding Foundational Applications in Advanced Materials Science

The alkyne functionality is a versatile handle for the development of advanced materials, including polymers and surface coatings. rsc.org The unique structure of this compound makes it an attractive monomer or functionalizing agent for materials science.

Polymer Synthesis: Alkynes are valuable monomers for creating conjugated polymers, which have applications in electronics and sensors. nsf.govoup.comrsc.org The polymerization of this compound or its derivatives could lead to novel polyacetylenes or other polymers with tailored electronic, optical, or mechanical properties. researchgate.netnih.gov The amine and methoxy groups can influence polymer solubility, morphology, and intermolecular interactions. Propargylamines have also been used to synthesize high-performance benzoxazine (B1645224) resins with low polymerization temperatures, a field where this compound could find application. rsc.orgrsc.org

Surface Functionalization: Terminal alkynes can covalently bond to surfaces like gold and hydrogen-terminated silicon, making them excellent anchors for creating self-assembled monolayers (SAMs). rsc.org The this compound scaffold could be adapted to create functional surfaces for applications in chemical sensing, electronics, or biocompatible coatings. nih.gov

Cross-Linking Agents: The alkyne group can participate in thiol-yne "click" chemistry, a highly efficient reaction used to cross-link polymers to form soft elastomers and hydrogels. nih.govacs.org This could allow this compound to be incorporated as a cross-linking agent in biomaterials or other soft material applications. acs.org

| Material Application | Role of this compound | Potential Properties and Uses |

|---|---|---|

| Conjugated Polymers | Monomer or co-monomer. oup.com | Semiconducting materials for organic electronics, sensors. nsf.govresearchgate.net |

| Thermosetting Resins | Amine source for benzoxazine synthesis. rsc.org | High-performance composites with enhanced thermal stability and low flammability. rsc.org |

| Surface Modification | Anchoring molecule for SAMs. rsc.org | Functional surfaces for biosensors, molecular electronics, and anti-fouling coatings. nih.gov |

| Soft Elastomers/Hydrogels | Cross-linking agent via thiol-yne chemistry. nih.govacs.org | Degradable, cytocompatible materials for tissue engineering and drug delivery. acs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxybut-2-yn-1-amine in laboratory settings?

- Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, reductive amination of 4-methoxybut-2-yn-1-one with ammonia or a primary amine under controlled pH and temperature (e.g., 0–25°C in THF or ethanol) yields the target amine . Multi-step approaches may involve alkynylation followed by methoxy group introduction via nucleophilic substitution (e.g., using methyl iodide and a base like K₂CO₃) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the alkyne (δ ~70–100 ppm for sp-hybridized carbons) and methoxy (δ ~3.3 ppm for protons) groups.

- IR : The alkyne C≡C stretch (~2100–2260 cm⁻¹) and N-H bending (~1600 cm⁻¹) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₅H₉NO, MW 99.13 g/mol) and fragmentation patterns.

- Chromatography : HPLC or GC with polar stationary phases (e.g., C18) ensures purity .

Q. How does the methoxy group influence the compound’s stability under different storage conditions?

- Methodological Answer : The methoxy group enhances solubility in polar solvents (e.g., methanol, DMSO) but may hydrolyze under acidic/basic conditions. Storage recommendations:

- Short-term : −20°C in anhydrous solvents (e.g., dry DCM).

- Long-term : Sealed under inert gas (N₂/Ar) at −80°C. Stability assays (TGA/DSC) can quantify decomposition thresholds .

Advanced Research Questions

Q. How can the reactivity of the alkyne moiety in this compound be leveraged in gold-catalyzed cycloadditions?

- Methodological Answer : The terminal alkyne undergoes gold(I)-catalyzed [2+2] or [4+2] cycloadditions with electron-deficient dienes or carbonyls. For example:

- Cyclization : Using AuCl(PPh₃)/AgOTf in DCE at 60°C forms bicyclic intermediates.

- Mechanistic Insight : DFT calculations (e.g., Gaussian 16) model transition states to predict regioselectivity .

Q. What strategies mitigate competing side reactions during functionalization of the methoxy group?

- Methodological Answer :

- Protection/Deprotection : Temporarily replace the methoxy group with a tert-butyldimethylsilyl (TBS) ether to prevent nucleophilic substitution during alkylation.

- Directed Metalation : Use directing groups (e.g., amides) to control electrophilic aromatic substitution.

- Catalytic Control : Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig) minimize undesired byproducts .

Q. How can computational chemistry predict enantiomeric interactions of this compound with biological targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding poses with receptors (e.g., serotonin transporters).

- MD Simulations : GROMACS assesses dynamic interactions over 100-ns trajectories.

- QM/MM : Hybrid quantum mechanics/molecular mechanics evaluates electronic effects at binding sites .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 60–70% yields for reductive amination, while notes lower yields (40–50%) for bromophenyl analogs. Resolution: Optimize stoichiometry (amine:ketone ≥2:1) and use scavengers (e.g., molecular sieves) .

- Biological Activity : Anxiolytic effects in mice () contrast with limited data for similar compounds (). Resolution: Conduct dose-response assays (e.g., elevated plus maze) and compare EC₅₀ values across models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.